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Compound of Interest

4-Chloro-3-methyl-1H-pyrazole-5-
Compound Name:

carbaldehyde
CAS No.: 1050642-24-4
Cat. No.: B1423689

Get Quote

Executive Summary

The 4-formylpyrazole moiety is not merely an intermediate; it is a "linchpin" scaffold in modern
heterocyclic medicinal chemistry. Its strategic value lies in its amphiphilic reactivity: the
pyrazole ring acts as a stable, lipophilic pharmacophore, while the C4-aldehyde group serves
as a highly reactive electrophilic handle for divergent synthesis.

This guide moves beyond basic textbook reactivity to explore the causality and strategic
application of this group in drug development. We focus specifically on transforming the C4-
formyl group into bioactive Schiff bases, extended conjugated systems (Knoevenagel), and
fused bicyclic systems (pyrazolo[3,4-d]pyrimidines) which act as bio-isosteres of purines (ATP-
competitive inhibitors).

Part 1: Structural Electronics & Synthesis
Why the 4-Position?
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In 1H-pyrazoles, the electron density is highest at the N1 and C4 positions due to the
mesomeric effect of the N1-nitrogen lone pair. Conversely, C3 and C5 are electron-deficient
due to the inductive withdrawal of the N2-nitrogen.

» Electrophilic Substitution: The C4 position is the preferred site for electrophilic attack.

e Synthetic Implication: Direct formylation via the Vilsmeier-Haack reaction is the industry-
standard method because the Vilsmeier reagent (chloroiminium ion) is a soft electrophile that
selectively targets the electron-rich C4 carbon.

Workflow: Vilsmeier-Haack Formylation

The synthesis of 4-formylpyrazoles from hydrazones is a robust, self-validating protocol. The
reaction proceeds through a chloroiminium intermediate which, upon hydrolysis, yields the
aldehyde.

Vilsmeier Reagent

R (Chloroiminium lon)

Iminium Salt Quench Hydrolysis Final Yield
" — T 4-
Intermediate (NaOAc/H20) 4-Formylpyrazole

Acetophenone
Hydrazone

Click to download full resolution via product page

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the pyrazole C4

position.

Part 2: Reactivity Profiles & Applications
The Nitrogen Vector: Schiff Base (Azomethine)
Formation

Mechanism: Nucleophilic addition-elimination. Utility: Schiff bases of pyrazoles are extensively
screened for antimicrobial and anticancer activity.[1][2][3] The C=N bond acts as a linker that
can orient the pyrazole and the pendant aryl group into specific receptor pockets.
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« Critical Control Point: The reaction is reversible. Water removal (Dean-Stark or molecular
sieves) or the use of glacial acetic acid/ethanol reflux is required to drive the equilibrium
forward.

» Validation: Disappearance of the CHO peak (~9.8 ppm) and appearance of the CH=N singlet
(~8.5 ppm) in 1H-NMR.

The Carbon Vector: Knoevenagel Condensation

Mechanism: Base-catalyzed addition of active methylene compounds (e.g., malononitrile, ethyl
cyanoacetate). Utility: This reaction extends the carbon skeleton, creating conjugated systems
often found in dye chemistry and fluorescence probes. Green Chemistry Protocol: Recent
advancements utilize aqueous media with ammonium carbonate as a catalyst, avoiding toxic
organic solvents while maintaining high yields.

Scaffold Morphing: Synthesis of Pyrazolo[3,4-
d]pyrimidines

The "Drug Discovery" Application: This is the most high-value transformation. By starting with
5-amino-4-formylpyrazole, researchers can close the ring to form pyrazolo[3,4-d]pyrimidines.
These are isosteres of purines (adenine/guanine) and are privileged scaffolds for kinase
inhibitors (e.qg., Ibrutinib analogs).
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Figure 2: Divergent synthesis of fused heterocyclic systems from the 5-amino-4-formylpyrazole
precursor.

Part 3: Experimental Protocols (Self-Validating
Systems)

Protocol A: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-
carbaldehyde (Vilsmeier-Haack)

This protocol is designed to minimize polychlorinated byproducts.

Reagent Prep: In a dry 3-neck flask, add DMF (12.0 mL). Cool to 0°C in an ice bath.

e Activation: Add POCI3 (0.03 mol) dropwise over 15 minutes. Checkpoint: The solution should
turn pale yellow/orange (formation of Vilsmeier reagent).

» Addition: Dissolve the appropriate phenylhydrazone (0.01 mol) in minimal DMF and add
dropwise to the mixture.

e Reaction: Warm to 60°C and stir for 3 hours. Monitor: TLC (30% EtOAc/Hexane) should
show consumption of hydrazone.

e Quench: Pour the reaction mixture onto crushed ice (200g). Neutralize with saturated
NaHCOS3 solution to pH 7-8.

« |solation: Filter the resulting precipitate. Recrystallize from ethanol.
 Validation:
o IR: Strong C=0 stretch at ~1670 cm~1.[1]

o 1H-NMR (DMSO-d6): Distinct singlet at & 9.98 ppm (CHO).

Protocol B: Knoevenagel Condensation (Green Method)

Designed for rapid library generation of pyrazole-acrylonitriles.
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e Mix: Combine 4-formylpyrazole (1.0 mmol) and malononitrile (1.0 mmol) in a 1:1

Ethanol:Water mixture (10 mL).

o Catalyze: Add Ammonium Carbonate (20 mol%).

e Sonicate/Stir: Sonicate at ambient temperature for 10-20 minutes.

e Workup: The product precipitates out of the aqueous medium. Filter and wash with cold

water.[1]

o Validation:

o IR: Appearance of C=N stretch at ~2220 cm™1,

o MP: Sharp melting point (check against literature, typically >150°C).

Part 4: Comparative Data Summary

. Key Primary .
Reaction Type Reagent . L Yield Range
Intermediate Application
o Synthesis of
] ] Chloroiminium
Vilsmeier-Haack POCI3 / DMF " aldehyde from 75-90%
sa
hydrazone
) Primary Amine / o Antimicrobial
Schiff Base Hemiaminal _ 80-95%
EtOH agents, Ligands
Malononitrile / Chain extension,
Knoevenagel Enolate 85-98%
Base Fluorophores
Kinase Inhibitors
o Urea / ) o
Cyclization ] Amide/Amidine (Pyrazolo- 60-80%
Formamide o
pyrimidines)
References

» Vilsmeier-Haack Synthesis of Steroidal Pyrazoles. Source: European Chemical Bulletin

(2014) Context: Defines the mechanism of Vilsmeier reagent attack on hydrazones to form

the pyrazole ring.[4]
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Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity. Source: Arkivoc
(2011) Context: Comprehensive review of the reactivity of the formyl group, including
oxidation and condensation reactions.

A Simple, Expeditious and Green Process for Knoevenagel Condensation of Pyrazole
Aldehydes. Source: ResearchGate / Chemical Methodologies (2017) Context: Provides the
specific green chemistry protocol using ammonium carbonate.

Novel Pyrazolo[3,4-d]pyrimidine Derivatives: Design, Synthesis, and Anticancer Evaluation.
Source: PubMed Central (PMC10630564) Context: Details the cyclization of 5-amino-4-
formylpyrazoles into fused pyrimidine systems for VEGFR-2 inhibition.

Synthesis and Characterization of Schiff Bases of Pyrazole Aldehyde. Source: Indian Journal
of Pure & Applied Physics (2021) Context: Validates the spectroscopic shifts (NMR/IR)
observed during Schiff base formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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